tert-Butylperoxymethanol
Overview
Description
tert-Butylperoxymethanol: is a chemical compound with the molecular formula C5H12O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a methanol molecule through a peroxide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylperoxymethanol typically involves the reaction of tert-butyl hydroperoxide with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{(CH3)3COOH + CH2O → (CH3)3COOCH2OH} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butylperoxymethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of tert-butyl formate and other oxidation products.
Reduction: Reduction typically yields tert-butyl alcohol and methanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butylperoxymethanol is used as a reagent in organic synthesis. It serves as a source of tert-butyl radicals, which are important intermediates in various chemical reactions.
Biology: In biological research, this compound is used to study the effects of peroxide compounds on cellular processes. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its peroxide linkage makes it a candidate for studying oxidative stress and related medical conditions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also employed as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-Butylperoxymethanol involves the generation of tert-butyl radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the methanol moiety.
tert-Butyl alcohol: A reduction product of tert-Butylperoxymethanol.
Dimethoxymethane: Shares the methanol component but differs in the peroxide linkage.
Uniqueness: this compound is unique due to its peroxide linkage, which imparts distinct chemical reactivity and applications. Its ability to generate tert-butyl radicals makes it valuable in both research and industrial settings.
Properties
IUPAC Name |
tert-butylperoxymethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(2,3)8-7-4-6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAWPIEDDWXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170305 | |
Record name | Methanol, (tert-butyldioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-78-8 | |
Record name | 1-[(1,1-Dimethylethyl)dioxy]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17742-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1,1-Dimethylethyl)dioxy)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, (tert-butyldioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1,1-DIMETHYLETHYL)DIOXY)METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTW553V7UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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